1-(3,5-Dibromo-benzyl)-4-methyl-piperazine
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Overview
Description
1-(3,5-Dibromo-benzyl)-4-methyl-piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3,5-dibromo-benzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromo-benzyl)-4-methyl-piperazine typically involves the reaction of 3,5-dibromo-benzyl chloride with 4-methyl-piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromo-benzyl)-4-methyl-piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of 1-(3,5-Dibromo-methyl)-4-methyl-piperazine.
Scientific Research Applications
1-(3,5-Dibromo-benzyl)-4-methyl-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-benzyl)-4-methyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(3,5-Dibromo-benzyl)-piperazine
- 1-(3,5-Dibromo-phenyl)-4-methyl-piperazine
- 1-(3,5-Dibromo-benzyl)-4-ethyl-piperazine
Uniqueness: 1-(3,5-Dibromo-benzyl)-4-methyl-piperazine is unique due to the presence of both the 3,5-dibromo-benzyl group and the methyl group on the piperazine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3,5-dibromophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2N2/c1-15-2-4-16(5-3-15)9-10-6-11(13)8-12(14)7-10/h6-8H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMADSTKMCTVLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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